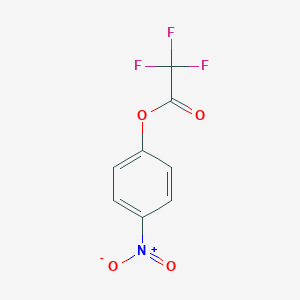

4-Nitrophenyl trifluoroacetate

描述

T0681 是一种肝脏选择性甲状腺激素模拟物,以其对脂质代谢和动脉粥样硬化发展的影响而闻名。 它因其降低血浆胆固醇水平和促进逆向胆固醇转运的能力而被研究,使其成为心血管研究中的一个重要化合物 .

准备方法

合成路线和反应条件

T0681 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。有关合成路线和反应条件的具体细节通常是专有的,可能无法公开获得。

工业生产方法

T0681 的工业生产很可能涉及扩大实验室合成方法,优化反应条件以提高收率,并确保最终产品的纯度。此过程还将包括严格的质量控制措施,以满足监管标准。

化学反应分析

Hydrolysis

4-Nitrophenyl trifluoroacetate can be hydrolyzed in the presence of water, yielding p-nitrophenol and trifluoroacetic acid. Water networks catalyze a two-step addition-cleavage reaction in p-nitrophenyl trifluoroacetate through the hydration and reformation of a carbonyl .

Hydrolysis Mechanism in Acetonitrile

The mechanism of hydrolysis in acetonitrile involves a rate-limiting transition state consisting of an eight-membered ring of three water molecules .

pH-Dependent Hydrolysis of Glycosides

4-Nitrophenyl β-D-glucoside hydrolyzes through different mechanisms at different pH values :

-

Specific acid catalyzed (unimolecular)

-

Uncatalyzed dissociative

-

General acid/base catalyzed

-

Bimolecular

Under basic conditions, hydrolysis of aryl glycosides also involves cleavage of the glycosidic bond .

Aminolysis

This compound reacts with amines to form amides. The imidazolysis of this compound in aqueous acetonitrile is general base-catalyzed by pyridines and 1-methylimidazole .

Reactions with Nucleophiles

This compound reacts with various nucleophiles, including amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. The reactivity of this compound with nucleophiles allows researchers to study reaction kinetics. The ease of monitoring the reaction through the release of the colored p-nitrophenolate ion (formed upon nucleophilic attack) makes this compound a convenient substrate for kinetic studies.

Kinetic Studies

Interaction studies involving this compound often focus on its reactivity with nucleophiles such as water and amines. The kinetics of these reactions are crucial for understanding the mechanisms of hydrolysis and aminolysis.

Hydrolysis of S-Ethyl Trifluorothioacetate

The hydrolysis of S-ethyl trifluorothioacetate, a related thioester, is much slower than p-nitrophenyl trifluoroacetate .

First-Order Rate Constants

First-order rate constants for the hydrolysis of S-ethyl trifluorothioacetate in mixtures of water–acetonitrile at varying temperatures :

| Molarity of H2O | 23.0 ± 0.1 °C 104 k obs, s-1 | 45.0 ± 0.1 °C 104 k obs, s-1 |

|---|---|---|

| 2.0 M H2O | 0.370 | 0.900 |

| 3.0 M H2O | 0.493 | 1.140 |

| 4.0 M H2O | 0.718 | 1.510 |

| 5.0 M H2O | 1.010 | 3.400 |

The observed rate constants (k obs) represent the true rate constant multiplied by the water concentration raised to the power of x, where x represents the order with respect to water .

科学研究应用

Chemical Properties and Reactivity

4-NPT is characterized by its molecular formula , and it features a nitrophenyl group attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols. This property is particularly beneficial in peptide synthesis and other coupling reactions.

Synthetic Chemistry

Reagent in Organic Synthesis

- 4-NPT serves as a powerful acylating agent in organic synthesis. Its ability to form amides, esters, and thioesters makes it invaluable for creating complex molecules from simpler precursors .

Kinetic Studies

- The compound's reactivity allows researchers to study reaction kinetics effectively. The formation of the colored p-nitrophenolate ion upon nucleophilic attack facilitates monitoring these reactions spectrophotometrically.

Biological Applications

Enzyme Assays

- 4-NPT is frequently used as a substrate in enzyme assays due to its hydrolysis property, which releases p-nitrophenol. This characteristic enables quantification of enzymatic activity, particularly in hydrolases .

Antimicrobial Activity

- While specific biological activity data for 4-NPT is limited, related compounds have shown potential antimicrobial properties. For instance, derivatives of nitrophenyl compounds have been evaluated for their efficacy against various bacterial strains .

Analytical Chemistry

Mass Spectrometry

- In analytical chemistry, 4-NPT is utilized for sample preparation in mass spectrometry. Derivatizing biomolecules like carbohydrates with 4-NPT enhances their volatility and detection sensitivity.

作用机制

T0681 主要通过诱导肝脏中低密度脂蛋白受体和高密度脂蛋白受体的表达来发挥其作用。这导致胆汁酸产量增加和胆固醇分泌增加,促进逆向胆固醇转运并降低血浆胆固醇水平。 该化合物对脂质代谢的作用取决于肝脏低密度脂蛋白受体的存在 .

相似化合物的比较

类似化合物

T0901317: 另一种肝脏选择性甲状腺激素模拟物,对脂质代谢具有类似的作用。

依普罗替罗: 一种用于研究其降胆固醇特性的甲状腺激素模拟物。

索贝替罗: 以其对甲状腺激素受体的选择性作用而闻名。

T0681 的独特性

T0681 对低密度脂蛋白代谢和逆向胆固醇转运的双重作用使其成为降低动脉粥样硬化的有希望的候选药物。 它的肝脏选择性特性也最大限度地减少了与全身甲状腺激素模拟物活性相关的潜在副作用 .

生物活性

4-Nitrophenyl trifluoroacetate (4-NPT) is an organic compound with significant applications in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, reactivity, and implications in various scientific fields, supported by data tables and case studies.

4-NPT has the molecular formula C₈H₄F₃NO₄ and is characterized by a nitrophenyl group attached to a trifluoroacetate moiety. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles such as amines, alcohols, and thiols. This property is crucial for its applications in peptide synthesis and mass spectrometry sample preparation.

Enzymatic Reactions

One of the primary uses of 4-NPT is in enzyme kinetics studies. Upon hydrolysis, it releases p-nitrophenol, which can be quantified spectrophotometrically. This reaction is particularly useful in studying hydrolases, where the rate of release of p-nitrophenol correlates with enzymatic activity. The ability to monitor the reaction through color change provides a straightforward method for kinetic analysis.

Table 1: Summary of Enzymatic Reactions Involving 4-NPT

| Enzyme Type | Reaction Type | Product Released | Detection Method |

|---|---|---|---|

| Hydrolases | Hydrolysis | p-Nitrophenol | Spectrophotometry |

| Amino acid coupling | Acylation | Amides | HPLC/LC-MS |

| Esterification | Reaction with alcohols | Esters | NMR/GC-MS |

Toxicological Aspects

While specific data on the toxicity of 4-NPT is limited, it is classified as an irritant. Exposure can result in irritation to skin and eyes; therefore, safety precautions are necessary when handling this compound. Chronic exposure may not produce significant long-term effects, but all routes of exposure should be minimized .

Case Studies

Case Study 1: Kinetic Studies Using 4-NPT

In a study focused on the kinetics of serine hydrolases, researchers utilized 4-NPT as a substrate to analyze the catalytic efficiency of various enzymes. The release of p-nitrophenol was measured over time, allowing for the calculation of kinetic parameters such as and . This study demonstrated that 4-NPT could serve as an effective tool for investigating enzyme mechanisms and substrate specificity.

Case Study 2: Peptide Synthesis

Another significant application of 4-NPT is in peptide synthesis. It has been used to couple amino acids efficiently due to its ability to form stable acyl derivatives. Researchers reported that using 4-NPT resulted in higher yields compared to traditional methods, showcasing its utility in pharmaceutical chemistry for developing peptide-based therapeutics .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-NPT, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Electrophilicity Level | Key Applications |

|---|---|---|---|

| 4-Nitrophenyl acetate | Ester | Moderate | General esterification |

| p-Nitrophenyl benzoate | Ester | Low | Less reactive than 4-NPT |

| 2-Nitrophenyl trifluoroacetate | Isomer | High | Similar reactivity |

This comparison illustrates that while other compounds may share structural similarities with 4-NPT, its enhanced electrophilicity due to the trifluoroacetate group makes it particularly reactive and useful in biochemical applications.

属性

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOIBTLTZWOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060960 | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-78-6 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Nitrophenyl trifluoroacetate a useful compound in chemical research?

A1: this compound is primarily employed as a model substrate to study the kinetics and mechanisms of hydrolysis and aminolysis reactions [, , , ]. Its reactivity stems from the electron-withdrawing trifluoroacetyl group, making the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the release of the 4-nitrophenolate ion, which can be monitored spectrophotometrically, provides a convenient way to track reaction progress.

Q2: How does the structure of this compound influence its reactivity in hydrolysis reactions?

A2: The presence of the electron-withdrawing trifluoroacetyl and nitro groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules []. This effect is further supported by studies investigating the neutral hydrolysis of substituted phenyl trifluoroacetates, which revealed that electron-withdrawing substituents on the phenyl ring enhance the reaction rate [].

Q3: Can you elaborate on the role of this compound in investigating catalytic processes?

A3: This compound serves as a model substrate for studying both general base catalysis and nucleophilic catalysis. For instance, research has shown that pyridines and imidazoles can catalyze the hydrolysis of this compound through a general base catalysis mechanism in aqueous acetonitrile [, ]. Furthermore, imidazole exhibits a dual role, acting as both a nucleophile and a general base catalyst in the hydrolysis of this specific compound [].

Q4: Has this compound been explored in any applications beyond fundamental kinetic studies?

A4: While primarily known as a model substrate, this compound has been explored in the context of palladium-catalyzed carbonylation reactions []. This research demonstrated its potential as a reagent for forming benzyl phenylacetate through a palladium-catalyzed process involving oxidative addition and reductive elimination steps.

Q5: What analytical techniques are typically employed to monitor reactions involving this compound?

A5: UV-Vis spectrophotometry is commonly utilized to monitor reactions involving this compound []. The release of the 4-nitrophenolate ion during hydrolysis or aminolysis leads to an increase in absorbance at a specific wavelength (around 400 nm), allowing for the kinetic monitoring of the reaction progress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。